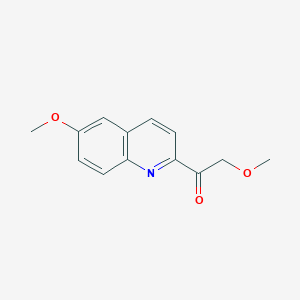
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is characterized by the presence of a quinoline ring substituted with methoxy groups at positions 2 and 6, and an ethanone moiety attached to the quinoline ring.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one typically involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation reactions: Using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Oxidation reactions: Employing oxidizing agents like potassium permanganate or chromium trioxide to introduce the ethanone group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline structure but with a chloro substituent instead of a methoxy group.
1-(8-methoxyquinolin-2-yl)ethan-1-one: Another quinoline derivative with a methoxy group at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and ethanone groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-methoxy-1-(6-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H13NO3/c1-16-8-13(15)12-5-3-9-7-10(17-2)4-6-11(9)14-12/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
GUZIFXCNZCNXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















